![molecular formula C23H30ClF2N3O B7804679 Amperozide hydrochloride CAS No. 86725-37-3](/img/structure/B7804679.png)
Amperozide hydrochloride
Overview
Description
Amperozide hydrochloride is the hydrochloride salt of amperozide. It has a role as an anxiolytic drug, a dopamine uptake inhibitor, a geroprotector, a second generation antipsychotic and a serotonergic antagonist. It contains an amperozide(1+).
Scientific Research Applications
Oxytocin Secretion Stimulation
Amperozide hydrochloride has been found to stimulate the secretion of oxytocin in rats. A study by Uvnäs-Moberg, Alster, and Svensson (2005) demonstrated that amperozide significantly increased plasma levels of oxytocin, with effects peaking around 30 minutes after drug administration. This effect was consistent in both male and female rats, as well as in animals with varying food intake statuses. The study also noted similar effects with clozapine, another neuroleptic with potent 5-HT2-antagonistic properties, suggesting a potential role for oxytocin in the behavioral effects of these drugs (Uvnäs-Moberg, Alster, & Svensson, 2005).
Recovery from Stroke
In the context of recovery from stroke, amperozide has been mentioned in a study by Walker-Batson, Mehta, Smith, and Johnson (2016) as part of neuromodulation strategies using pharmacological agents. While the primary focus was on amphetamine, the study highlights the broader potential of drugs, including amperozide, in enhancing recovery post-stroke, especially when paired with behavioral treatment (Walker-Batson et al., 2016).
Social Interactions and Locomotor Behavior
A study by Rademacher et al. (2000) explored the effects of amperozide on social interactions and locomotor behavior in rats. The research found that amperozide promoted social interactions and had an influence on place preference and locomotor behavior, suggesting its potential as a therapeutic agent for social behavior modulation (Rademacher et al., 2000).
Promotion of Social Cohesion
Another study by Rademacher, Anderson, and Steinpreis (2002) investigated the effects of amperozide on social cohesion. The study found that acute administration of amperozide significantly increased time spent in contact between pairs of male conspecifics, indicating its efficacy in promoting social cohesion. This suggests a possible application for amperozide in treating social anxiety disorders (Rademacher, Anderson, & Steinpreis, 2002).
properties
IUPAC Name |
4-[4,4-bis(4-fluorophenyl)butyl]-N-ethylpiperazine-1-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F2N3O.ClH/c1-2-26-23(29)28-16-14-27(15-17-28)13-3-4-22(18-5-9-20(24)10-6-18)19-7-11-21(25)12-8-19;/h5-12,22H,2-4,13-17H2,1H3,(H,26,29);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQHKNWFXHBJIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClF2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
75558-90-6 (Parent) | |
Record name | Amperozide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075529736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID501019079 | |
Record name | Amperozide hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501019079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75529-73-6, 86725-37-3 | |
Record name | Amperozide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075529736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amperozide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086725373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amperozide hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501019079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMPEROZIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V2171U69N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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